molecular formula C19H18ClN3O4S2 B2359075 N-(2-chlorobenzyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide CAS No. 922128-94-7

N-(2-chlorobenzyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide

Cat. No.: B2359075
CAS No.: 922128-94-7
M. Wt: 451.94
InChI Key: DCOXVKSGMOSFCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorobenzyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide is a thiazole-based acetamide derivative featuring a 2-chlorobenzyl group and a 4-methoxyphenylsulfonamido substituent on the thiazole ring. This compound combines structural motifs known for pharmacological relevance, including the sulfonamide group (implicated in enzyme inhibition and hydrogen bonding) and the thiazole ring (a heterocycle with diverse bioactivity). The 4-methoxy group on the phenylsulfonamido moiety may enhance electron-donating effects, influencing solubility and target interactions .

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O4S2/c1-27-15-6-8-16(9-7-15)29(25,26)23-19-22-14(12-28-19)10-18(24)21-11-13-4-2-3-5-17(13)20/h2-9,12H,10-11H2,1H3,(H,21,24)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCOXVKSGMOSFCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chlorobenzyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide, with the CAS number 922128-94-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial effects, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC₁₉H₁₈ClN₃O₄S₂
Molecular Weight451.9 g/mol
CAS Number922128-94-7

These properties inform its interaction with biological systems and influence its pharmacological profile.

Antimicrobial Activity

Recent studies indicate that compounds similar to this compound exhibit notable antimicrobial properties. A study screened various N-substituted phenyl-2-chloroacetamides for their antimicrobial efficacy against several pathogens, including Escherichia coli, Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), and Candida albicans . The findings suggested that:

  • Compounds with halogenated phenyl rings demonstrated enhanced lipophilicity, facilitating membrane penetration.
  • The effectiveness varied by the substituent's position on the phenyl ring, impacting activity against Gram-positive and Gram-negative bacteria differently.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be analyzed through SAR. Key observations include:

  • Lipophilicity : Higher lipophilicity correlates with increased antimicrobial activity due to better cell membrane permeability.
  • Substituent Positioning : Variations in substituent positions affect the binding affinity to bacterial receptors, influencing overall potency.

The compound's structure allows for diverse interactions with microbial targets, which can be optimized through chemical modifications.

Case Studies

  • Antimicrobial Efficacy : A case study involving the synthesis of twelve N-substituted phenyl-2-chloroacetamides demonstrated that certain derivatives exhibited potent activity against MRSA and other pathogens. The study utilized quantitative structure-activity relationship (QSAR) models to predict and verify biological activity .
  • Mechanistic Insights : Another investigation into thiazole derivatives revealed that modifications in the thiazole ring significantly impacted their antibacterial properties. This study underscored the importance of structural optimization in developing effective antimicrobial agents .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Key Structural Features

The compound’s structure is defined by:

  • Thiazole core : A heterocyclic scaffold with nitrogen and sulfur atoms, enabling hydrogen bonding and metal coordination.
  • 4-Methoxyphenylsulfonamido substituent : The sulfonamide group (-SO₂NH-) provides hydrogen-bonding capacity, while the methoxy group modulates electronic and steric properties.

Comparison with Similar Compounds

N-(2-Chlorobenzyl)-2-(2-(4-(2-morpholinoethoxy)phenyl)thiazol-4-yl)acetamide (8c)
  • Substituent on thiazole: 4-(2-Morpholinoethoxy)phenyl (ether-linked morpholine group).
  • Synthesis : Yielded 21% via coupling of 2-chloroaniline derivatives with thiazole intermediates .
  • Spectroscopy : IR shows C=O stretch at ~1663 cm⁻¹ and NH bands at ~3278 cm⁻¹, consistent with acetamide and secondary amine groups .
N-(4-Phenyl-2-thiazolyl)acetamide
  • Substituent on thiazole : Simple phenyl group.
  • Synthesis: Derived from 2-amino-4-substituted thiazole and acetonitrile with AlCl₃ catalysis .
Bis(azolyl)sulfonamidoacetamides ()
  • Core structure : Sulfamoyl-linked acetamide-thiazole hybrids.
  • Key differences : Feature sulfamoyl (-SO₂NH-) bridges between acetamide and azole rings, enhancing rigidity and binding specificity .

Physicochemical and Spectroscopic Properties

Compound Name Substituent on Thiazole Benzyl Group Melting Point (°C) Key IR Bands (cm⁻¹) Reference
Target Compound 4-Methoxyphenylsulfonamido 2-Chloro Not reported ~1660 (C=O), ~1250 (S=O)
8c () 4-(2-Morpholinoethoxy)phenyl 2-Chloro 114–116 1663 (C=O), 3278 (NH)
N-(4-Phenyl-2-thiazolyl)acetamide Phenyl None Not reported ~1682 (C=O)
Bis(azolyl)sulfonamidoacetamides Sulfamoyl groups Varied Not reported ~1250 (S=O)

Preparation Methods

Cyclization Approach

The thiazole core can be synthesized through traditional Hantzsch thiazole synthesis, utilizing α-haloketones and thiourea derivatives.

Method A: Modified Hantzsch Synthesis

Step 1: Preparation of α-bromoketone intermediate
Step 2: Cyclization with an appropriate thiourea derivative
Step 3: Functionalization at position 2 with the sulfonamide group

This approach typically employs mild conditions with ethanol or methanol as solvent systems, providing good yields (70-85%) of the thiazole core.

Alternative Cyclization Methods

As evident from research on similar compounds, the thiazole ring can also be constructed through the reaction of isothiocyanates with α-aminoketones, followed by oxidative cyclization.

Table 1: Comparison of Cyclization Methods for Thiazole Core Formation

Method Key Reagents Reaction Conditions Typical Yield (%) Advantages/Limitations
Hantzsch α-haloketone, thiourea Ethanol, 70-80°C, 4-6h 75-85 Most common, reliable method
Isothiocyanate α-aminoketone, isothiocyanate DMF, 60-70°C, 5-8h 65-75 Better for sensitive functionalities
Gabriel α-halocarbonyl, thioamide Toluene, reflux, 3-4h 60-70 Useful for substituted thiazoles

Introduction of the Sulfonamide Group

Direct Sulfonylation Approach

The 4-methoxyphenylsulfonamido group can be introduced through direct sulfonylation of the amino-thiazole intermediate using 4-methoxybenzenesulfonyl chloride under basic conditions.

Procedure:

  • To a solution of 2-aminothiazole derivative (1.0 equiv) in dichloromethane (DCM), add triethylamine (1.5 equiv)
  • Cool the mixture to 0-5°C and add 4-methoxybenzenesulfonyl chloride (1.1 equiv) dropwise
  • Allow the reaction to warm to room temperature and stir for 5-8 hours
  • Workup and purification by column chromatography

This method typically provides the desired sulfonamide in yields ranging from 65-80%.

Phase-Transfer Catalysis Method

Phase-transfer catalysis offers an alternative approach for introducing the sulfonamide functionality, especially beneficial for compounds with poor solubility profiles.

Procedure:

  • Combine 2-aminothiazole derivative (1.0 equiv), potassium carbonate (2.2 equiv), and tetrabutylammonium bromide (TBAB, 0.1 equiv) in a mixture of dichloromethane and water
  • Add 4-methoxybenzenesulfonyl chloride (1.1 equiv) with vigorous stirring
  • Maintain reaction at room temperature for 24 hours
  • Separate layers, dry organic layer, and concentrate

This method has shown good results with yields of 75-88% for similar thiazole-based compounds.

Acetamide Formation and Final Assembly

Formation of the Acetamide Linkage

The acetamide linkage can be established through several methods, with the reaction of 2-(thiazol-4-yl)acetic acid derivatives with 2-chlorobenzylamine being the most direct approach.

Method B: Carbodiimide-Mediated Coupling

Step 1: Activation of 2-(thiazol-4-yl)acetic acid with coupling agent
Step 2: Addition of 2-chlorobenzylamine to form the amide bond

The reaction typically employs N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 4-dimethylaminopyridine (DMAP) as a catalyst in dichloromethane at room temperature for 12-24 hours.

Alternative Method: Chloroacetyl Chloride Approach

An alternative approach involves reacting the thiazole intermediate with chloroacetyl chloride to form a chloroacetamide derivative, followed by nucleophilic substitution with 2-chlorobenzylamine.

Table 2: Comparison of Methods for Acetamide Formation

Method Reagents Conditions Typical Yield (%) Notes
Carbodiimide Coupling DCC/EDC, DMAP DCM, rt, 12-24h 70-85 Clean reaction, easier workup
Acid Chloride SOCl₂, then amine DCM, 0°C→rt, 6-8h 75-90 Higher yields but harsher conditions
Mixed Anhydride Isobutyl chloroformate, NMM THF, -10°C→rt, 5h 65-80 Useful for sensitive substrates

Comprehensive Synthetic Route

Based on the analysis of related compounds and synthetic approaches, the following comprehensive route is proposed for the synthesis of this compound:

Overall Synthetic Scheme

Scheme 1: Complete Synthesis Route

Stage 1: Preparation of 2-aminothiazole-4-acetic acid derivative
Stage 2: Introduction of 4-methoxyphenylsulfonamido group at position 2
Stage 3: Carbodiimide-mediated coupling with 2-chlorobenzylamine

Detailed Procedure

Stage 1: Thiazole Core Formation

  • To a solution of ethyl bromopyruvate (1.0 equiv) in ethanol, add thiourea (1.0 equiv)
  • Heat the mixture under reflux for 4-6 hours
  • Cool to room temperature, neutralize with sodium bicarbonate
  • Extract with ethyl acetate, dry, and concentrate to obtain ethyl 2-aminothiazole-4-acetate

Stage 2: Sulfonamide Formation

  • Dissolve ethyl 2-aminothiazole-4-acetate (1.0 equiv) in DCM and add triethylamine (1.5 equiv)
  • Cool to 0°C and add 4-methoxybenzenesulfonyl chloride (1.1 equiv) dropwise
  • Stir at room temperature for 6-8 hours
  • Wash with dilute HCl, dry, and concentrate
  • Hydrolyze the ester with LiOH in THF/water to obtain the carboxylic acid

Stage 3: Amide Formation

  • To a solution of 2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetic acid (1.0 equiv) in DCM, add EDC·HCl (1.2 equiv) and DMAP (0.1 equiv)
  • Stir for 30 minutes at 0°C
  • Add 2-chlorobenzylamine (1.1 equiv) and stir at room temperature for 12 hours
  • Wash with dilute HCl, saturated NaHCO₃, and brine
  • Dry, concentrate, and purify by column chromatography

Optimization of Reaction Conditions

Critical Parameters

Several parameters significantly impact the yield and purity of the target compound:

Table 3: Critical Parameters for Optimization

Parameter Optimal Range Effect on Synthesis
Temperature 0-25°C (sulfonylation), 20-25°C (amide coupling) Higher temperatures lead to side reactions
Solvent DCM (sulfonylation), DCM/DMF (amide coupling) Solvent polarity affects reaction rate and selectivity
Base TEA or DIPEA (sulfonylation), DIPEA (amide coupling) Base strength impacts nucleophilicity and side reactions
Reaction Time 6-8h (sulfonylation), 12-24h (amide coupling) Extended times can lead to degradation products

Purification Strategies

Purification of the final compound can be achieved through recrystallization from appropriate solvent systems or column chromatography.

Recommended Purification Protocol:

  • Column chromatography using silica gel with gradient elution (hexane/ethyl acetate)
  • Recrystallization from ethanol/water or methanol/water systems
  • Typical recovery: 85-95% after recrystallization

Scale-Up Considerations and Industrial Relevance

For industrial-scale synthesis, several modifications to the laboratory-scale procedures would be necessary:

  • Replacement of chromatographic purification with crystallization techniques
  • Consideration of continuous flow processes for exothermic steps
  • Implementation of safer alternatives to hazardous reagents like thionyl chloride
  • Optimization of solvent recovery and recycling systems

These modifications would address both economic and safety concerns associated with large-scale production.

Q & A

Q. Table 1: Key Spectral Data for Structural Confirmation

TechniqueExpected Signal/ValueReference
1H NMR Thiazole H-4: δ 6.9–7.1 (s, 1H)
13C NMR Acetamide carbonyl: δ 168.2–169.5 ppm
HRMS [M+Na]+: m/z 526.0523 (calc. 526.0519)

Q. Table 2: Comparative Bioactivity of Analogues

SubstituentTarget Activity (IC50)Assay TypeReference
2-chlorobenzylCOX-2: 0.8 µMEnzymatic
3,4-dichlorobenzylEGFR: 1.2 µMCellular (A549)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.